molecular formula C36H52F3NO5 B585312 Etofenamate Stearate CAS No. 81427-97-6

Etofenamate Stearate

Cat. No.: B585312
CAS No.: 81427-97-6
M. Wt: 635.809
InChI Key: BBIJEJHQSZSUJM-UHFFFAOYSA-N
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Description

Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray . Etofenamate is a flufenamic acid derivative, which is readily transported through the skin and concentrated in inflamed tissue .


Synthesis Analysis

Etofenamate is 2-(2-hydroxyethoxy)ethyl-N-(a,a,a,-trifluorom-tolyl)anthranilate and has been selected as an antiphlogistic agent for percutaneous therapy . Its characteristic alcohol-ether-ester structure brings about an increase in lipophilia and in its ability to penetrate through the intact skin . Various methods of synthesis of etofenamate and of its intermediates are described .


Molecular Structure Analysis

The molecular formula of Etofenamate is C18H18F3NO4 . It has a molecular weight of 369.34 . Etofenamate owes its physicochemical properties to its typical alcohol–ether–ester structure, and it is this structure that gives this molecule its high lipophilicity .


Chemical Reactions Analysis

Etofenamate was shown to have an overall efficacy that was superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac .


Physical and Chemical Properties Analysis

Etofenamate is a highly viscous oil that is only slightly soluble in water . There is a lack of solubility in a large number of galenic excipients .

Scientific Research Applications

Topical Gels for Enhanced Drug Delivery Research on topical gels of etofenamate has demonstrated its effectiveness in anti-inflammatory activity with enhanced drug delivery through the skin. The development of hydroalcoholic gels containing etofenamate for topical administration shows promising in vitro and in vivo anti-inflammatory activities, with variations in ethanol concentration affecting etofenamate's release profiles. This suggests its utility in creating targeted treatments with suitable physical, chemical, and microbiologic characteristics for skin permeation (Marto et al., 2015).

Impact on Healing of Colonic Anastomoses A study on the effects of etofenamate on colonic anastomoses healing in rats indicated that etofenamate treatment during the postoperative period does not significantly alter the healing process. The research assessed the bursting pressures of anastomoses and hydroxyproline levels, finding no statistically significant differences between etofenamate-treated and control groups, suggesting its safety in postoperative care without affecting tissue healing (Inan, 2009).

Use in Outpatient Extracorporeal Shockwave Lithotripsy (ESWL) Etofenamate has been compared with fentanyl for analgesia in outpatient extracorporeal shockwave lithotripsy (ESWL), a procedure for treating kidney stones. The study found that etofenamate provides clinically sufficient effects on pain management, making it a safe alternative to opioid analgesics for this non-invasive procedure. It highlights etofenamate's potential in reducing the need for opioids and their associated risks in outpatient settings (Unsal et al., 2001).

Evaluation in Treating Knee Osteoarthritis A clinical trial exploring the effectiveness of etofenamate gel phonophoresis for primary knee osteoarthritis suggested its superior efficacy compared to external application alone. This indicates its potential in improving treatment outcomes for patients suffering from knee osteoarthritis by enhancing drug penetration and effectiveness through phonophoresis (Hong-we, 2014).

Safety and Hazards

Etofenamate is acutely toxic if swallowed; it is also very toxic to aquatic life, with long-lasting effects . It is a moderate to severe irritant to the skin and eyes .

Properties

IUPAC Name

2-(2-octadecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-34(41)44-27-25-43-26-28-45-35(42)32-22-17-18-23-33(32)40-31-21-19-20-30(29-31)36(37,38)39/h17-23,29,40H,2-16,24-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIJEJHQSZSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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